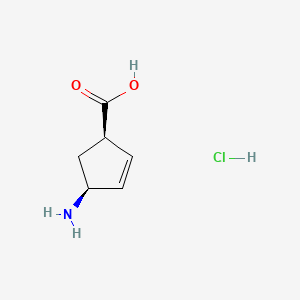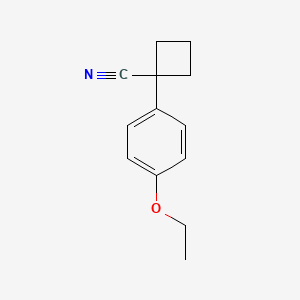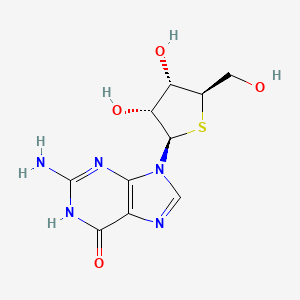
4-甲氧基色胺盐酸盐
描述
4-Methoxytryptamine hydrochloride is a derivative of tryptamine, which is closely related to the neurotransmitters serotonin and melatonin . It is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also known as a seratogenic drug of the amphetamine class .
Chemical Reactions Analysis
Tryptamines, including 4-Methoxytryptamine hydrochloride, are known to be a broad class of classical or serotonergic hallucinogens . They can produce profound changes in sensory perception, mood, and thought in humans and act primarily as agonists of the 5-HT2A receptor .科学研究应用
遗传毒性评估
- 体内和体外遗传毒性评估:使用小鼠骨髓和人类淋巴细胞培养细胞遗传学试验评估了 5-甲氧基色胺的衍生物 Indorenate 的遗传毒性活性。结果表明,Indorenate 在这些试验中是一种非遗传毒性剂 (Madrigal-Bujaidar 和 Rosas-Planaguma,1989)。
神经递质研究
- 松果体的昼夜节律:一项对金仓鼠的研究表明,松果体中 5-甲氧基色胺的含量存在昼夜节律性。发现这种节律与褪黑激素的节律相反,表明其在调节中枢神经系统中血清素释放中的作用 (Galzin 等人,1988)。
认知增强
- 认知性能:已证明激活中枢 5-羟色胺 (5-HT)4 受体(5-甲氧基色胺可能是其激动剂)可以增强学习和记忆等认知过程。一项研究表明,选择性 5-HT4 受体激动剂改善了年轻成年大鼠和老年大鼠的场所和物体识别能力 (Lamirault 和 Simon,2001)。
精神活性物质分析
- 精神活性物质分析:已经对 N,N-二烷基色胺的分析表征进行了研究,包括 5-甲氧基-N,N-二烯丙基色胺。该研究为探索这些物质的临床和非临床用途的研究人员提供了重要数据 (Brandt 等人,2017)。
受体研究
- 肠系膜内在初级传入神经元研究:一项研究探讨了 5-羟色胺如何作用于肠粘膜,激发肠系膜 AH 神经元的末梢,表明 5-HT3 受体参与了这一过程 (Bertrand 等人,2000)。
致畸评估
- 小鼠致畸评估:检查了 5-甲氧基色胺衍生物 Indorenate 在小鼠中的致畸-胚胎毒性作用。研究发现,对照组和治疗组在致畸作用方面没有显着差异 (Chamorro 等人,1995)。
作用机制
Target of Action
4-Methoxytryptamine, also known as 5-MT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are primarily involved in the transmission of serotonin signals, which play a crucial role in mood regulation, sleep, and other physiological processes .
Mode of Action
The compound interacts with its targets by binding to these serotonin receptors, thereby mediating the effects of serotonin . This interaction results in the activation of these receptors, leading to a series of downstream effects that contribute to its overall action .
Biochemical Pathways
The effects of 4-Methoxytryptamine are mediated by the 5-HT2A receptor , but may also be modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream .
Result of Action
The primary result of 4-Methoxytryptamine’s action is the alteration of sensory perception, mood, and thought in humans . This is due to its potent and selective serotonin releasing properties . It binds to alpha receptors to mediate these effects .
安全和危害
生化分析
Biochemical Properties
4-Methoxytryptamine hydrochloride, like other tryptamines, primarily acts as an agonist of the 5-HT1A and 5-HT2A receptors . These receptors are part of the serotonin system, which plays a crucial role in various physiological processes, including mood regulation, sleep, and appetite . The interaction between 4-Methoxytryptamine hydrochloride and these receptors can influence various biochemical reactions within the body .
Cellular Effects
The effects of 4-Methoxytryptamine hydrochloride at the cellular level are primarily mediated through its interactions with the 5-HT1A and 5-HT2A receptors . By acting as an agonist at these receptors, 4-Methoxytryptamine hydrochloride can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxytryptamine hydrochloride involves its binding to the 5-HT1A and 5-HT2A receptors . As an agonist, it can activate these receptors, leading to a series of intracellular events. These can include the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of 4-Methoxytryptamine hydrochloride can vary over time in laboratory settings . For instance, the onset of its effects can occur within minutes of administration, and these effects can last for several hours
Dosage Effects in Animal Models
The effects of 4-Methoxytryptamine hydrochloride can vary with different dosages in animal models . Lower doses may produce subtle effects, while higher doses can lead to more pronounced changes in behavior and physiology. High doses may also lead to toxic or adverse effects .
Metabolic Pathways
4-Methoxytryptamine hydrochloride is involved in the 5-hydroxyindole metabolic pathway . This pathway is responsible for the metabolism of tryptamines, including 4-Methoxytryptamine hydrochloride. Key enzymes in this pathway include tryptophan decarboxylase and N-acetylserotonin methyltransferase .
Transport and Distribution
It is likely that it can cross cell membranes due to its amphiphilic nature
Subcellular Localization
Given its structural similarity to serotonin, it may be localized in similar areas within the cell, such as the cytoplasm or within vesicles
属性
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWSUFLHSFXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949426 | |
| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26579-75-9, 74217-56-4 | |
| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-4-Methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B3281866.png)




![2-[4-(2-Aminoethyl)phenyl]ethylamine](/img/structure/B3281919.png)





